molecular formula C9H19Br B14416832 3-Bromo-3-ethylheptane CAS No. 86119-63-3

3-Bromo-3-ethylheptane

Cat. No.: B14416832
CAS No.: 86119-63-3
M. Wt: 207.15 g/mol
InChI Key: OHJMLNPQHAQKLP-UHFFFAOYSA-N
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Description

3-Bromo-3-ethylheptane is an organic compound with the molecular formula C9H19Br. It is a branched alkane with a bromine atom attached to the third carbon of the heptane chain, and an ethyl group also attached to the third carbon. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-3-ethylheptane can be synthesized through the bromination of 3-ethylheptane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the third carbon of 3-ethylheptane, followed by the addition of a bromine atom to the resulting radical.

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3-ethylheptane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction Reactions: While less common, the compound can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents.

    Elimination Reactions: Often use strong bases such as potassium tert-butoxide (KOtBu) in non-polar solvents.

    Oxidation and Reduction Reactions: May involve reagents like potassium permanganate (KMnO4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Reactions: Products include alcohols, nitriles, and amines.

    Elimination Reactions: Products are typically alkenes.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-3-ethylheptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-3-ethylheptane depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of an alkene.

Comparison with Similar Compounds

3-Bromo-3-ethylheptane can be compared with other similar compounds such as:

    3-Bromo-3-methylpentane: Similar in structure but with a methyl group instead of an ethyl group.

    3-Bromo-3-ethylpentane: Similar but with a shorter carbon chain.

    3-Bromo-4-ethylheptane: Similar but with the bromine atom on the fourth carbon.

The uniqueness of this compound lies in its specific branching and the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo.

Properties

CAS No.

86119-63-3

Molecular Formula

C9H19Br

Molecular Weight

207.15 g/mol

IUPAC Name

3-bromo-3-ethylheptane

InChI

InChI=1S/C9H19Br/c1-4-7-8-9(10,5-2)6-3/h4-8H2,1-3H3

InChI Key

OHJMLNPQHAQKLP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(CC)Br

Origin of Product

United States

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